2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine is a compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine typically involves the reaction of 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate. This reaction produces benzo[d]thiazole derivatives, which can then undergo further transformations . Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Molecular docking studies have shown that this compound can bind to various protein receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-(Benzo[d]thiazol-2-yl)phenol
- 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzylacetamide
- 2-(Benzo[d]thiazol-2-yl)hydrazonohexane-1,2,3,4,5-pentaol .
Uniqueness
What sets 2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine apart from similar compounds is its unique structure, which imparts specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H14N2S |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-11(2,12-3)10-13-8-6-4-5-7-9(8)14-10/h4-7,12H,1-3H3 |
InChI Key |
SDOABVIEWSSBIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2S1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.